molecular formula C22H22N4O2 B14688683 1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine CAS No. 25424-11-7

1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine

Cat. No.: B14688683
CAS No.: 25424-11-7
M. Wt: 374.4 g/mol
InChI Key: NNPCHBINKJQLOG-UHFFFAOYSA-N
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Description

1,1’-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine is an organic compound characterized by its complex structure, which includes a phenylene group flanked by two methoxyphenyl groups and linked by dihydrazine units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine typically involves the reaction of 1,4-phenylenebis(methylene)bis(pyridin-1-ium) with appropriate hydrazine derivatives. The reaction is carried out in an aqueous solution, often at room temperature, and involves the slow addition of the reactants to ensure complete reaction and high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,1’-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

1,1’-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. These interactions can influence various biochemical pathways, leading to its observed biological activities. The compound’s ability to form stable complexes with metals is particularly significant in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine is unique due to the presence of methoxy groups, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties .

Properties

CAS No.

25424-11-7

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

[(4-methoxyphenyl)-[4-[C-(4-methoxyphenyl)carbonohydrazonoyl]phenyl]methylidene]hydrazine

InChI

InChI=1S/C22H22N4O2/c1-27-19-11-7-17(8-12-19)21(25-23)15-3-5-16(6-4-15)22(26-24)18-9-13-20(28-2)14-10-18/h3-14H,23-24H2,1-2H3

InChI Key

NNPCHBINKJQLOG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=NN)C2=CC=C(C=C2)C(=NN)C3=CC=C(C=C3)OC

Origin of Product

United States

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